molecular formula C20H18N4O4 B119876 N,N'-Bis-Z-1-guanylpyrazole CAS No. 152120-55-3

N,N'-Bis-Z-1-guanylpyrazole

Cat. No.: B119876
CAS No.: 152120-55-3
M. Wt: 378.4 g/mol
InChI Key: NRBUVVTTYMTSKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis-Z-1-Guanylpyrazole is generally prepared by reacting N,N’-bis(benzyloxycarbonyl)-1H-pyrazole with methylamidine . The reaction is typically carried out in dimethylformamide or dichloromethane under an inert atmosphere . As the reaction proceeds, the methylamidine gradually reacts with the pyrazole group to form the N,N’-Bis-Z-1-Guanylpyrazole product .

Industrial Production Methods: Industrial production methods for N,N’-Bis-Z-1-Guanylpyrazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis-Z-1-Guanylpyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: N,N’-Bis-Z-1-Guanylpyrazole can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N’-Bis-Z-1-Guanylpyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N,N’-Bis-Z-1-Guanylpyrazole exerts its effects involves its strong basicity, which allows it to act as a catalyst in various organic reactions . The compound interacts with molecular targets and pathways involved in these reactions, facilitating the formation of desired products. Its ability to stabilize reaction intermediates and transition states is key to its catalytic activity.

Comparison with Similar Compounds

Uniqueness: N,N’-Bis-Z-1-Guanylpyrazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its strong basicity and ability to act as a catalyst in various organic reactions set it apart from other similar compounds .

Properties

CAS No.

152120-55-3

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate

InChI

InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26)

InChI Key

NRBUVVTTYMTSKM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3

SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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